

Application Notes and Protocols for the Quantification of 4-Ethoxyquinazoline

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Compound of Interest		
Compound Name:	4-Ethoxyquinazoline	
Cat. No.:	B1667964	Get Quote

Purpose: This document provides detailed protocols for the quantitative analysis of **4-Ethoxyquinazoline** in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development for applications such as pharmacokinetic studies and therapeutic drug monitoring. The described methods are proposed templates and require validation according to regulatory guidelines such as those from the FDA and ICH.[1][2][3]

Method 1: HPLC with UV Detection

This method provides a robust and straightforward approach for the quantification of **4-Ethoxyquinazoline**, suitable for routine analysis where high sensitivity is not the primary requirement.

Experimental Protocol

- 1. Materials and Reagents
- Analytes: 4-Ethoxyquinazoline reference standard, Internal Standard (IS) (e.g., 4-Methoxyquinazoline or a structurally similar quinazoline derivative).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Acetic Acid (glacial, analytical grade), Deionized water.
- Matrix: Drug-free human plasma.



2. Instrumentation

- HPLC System: A system equipped with a binary pump, degasser, autosampler, and a column compartment with temperature control (e.g., Agilent 1200 series or similar).
- Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.
- Analytical Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size).
- 3. Sample Preparation: Protein Precipitation
- Aliquot 100 μL of human plasma into a microcentrifuge tube.
- Add 20 μL of the Internal Standard working solution.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for injection.
- 4. Chromatographic Conditions A summary of the HPLC conditions is presented in Table 1.

Table 1: HPLC-UV Method Parameters



Parameter	Proposed Value
Column	C18 Reversed-Phase (250 x 4.6 mm, 5 μm)
Mobile Phase A	10 mM Ammonium Acetate in water (pH adjusted to 4.5 with Acetic Acid)
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 μL
Detection Wavelength	254 nm
Internal Standard (IS)	4-Methoxyquinazoline

Method 2: LC-MS/MS with Electrospray Ionization

This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for samples with low analyte concentrations.[4][5] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for precise quantification.

Experimental Protocol

- 1. Materials and Reagents
- Analytes: **4-Ethoxyquinazoline** reference standard, Internal Standard (IS). A stable isotope-labeled version of the analyte (e.g., **4-Ethoxyquinazoline**-d5) is highly recommended.[6][7] If unavailable, a structurally related compound can be used.
- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade),
 Deionized water.
- Matrix: Drug-free human plasma.



2. Instrumentation

- LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UPLC).
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column suitable for fast chromatography (e.g., 50 x 2.1 mm, 1.8 μm).
- 3. Sample Preparation: Solid-Phase Extraction (SPE) This procedure provides a cleaner extract compared to protein precipitation, which helps in reducing matrix effects.[8][9]
- Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Pre-treat 100 μL of plasma by adding 20 μL of IS and diluting with 200 μL of 2% formic acid in water.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase (initial conditions) and inject it into the LC-MS/MS system.
- 4. Liquid Chromatography and Mass Spectrometry Conditions The proposed parameters for the LC-MS/MS method are detailed in Tables 2 and 3.

Table 2: LC Parameters for LC-MS/MS Method



Parameter	Proposed Value
Column	C18 Reversed-Phase (50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient Elution	10% B to 90% B over 3 min, hold for 1 min, reequilibrate for 1.5 min
Column Temperature	40°C
Injection Volume	5 μL
Internal Standard (IS)	4-Ethoxyquinazoline-d5 (or suitable analog)

Table 3: MS/MS Parameters (Hypothetical)

Parameter	Analyte (4- Ethoxyquinazoline)	Internal Standard (IS)
Ionization Mode	ESI Positive	ESI Positive
MRM Transition (m/z)	189.1 → 133.1	194.1 → 138.1
Dwell Time	150 ms	150 ms
Ion Spray Voltage	5000 V	5000 V
Source Temperature	550°C	550°C
Declustering Potential	60 V	60 V
Collision Energy	35 eV	35 eV
(Note: MRM transitions are hypothetical and require experimental optimization by infusing the pure compounds into the mass spectrometer.)		



Method Validation Summary (Illustrative Data)

A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines.[2][3][10] The following table presents illustrative performance characteristics for the proposed LC-MS/MS assay.

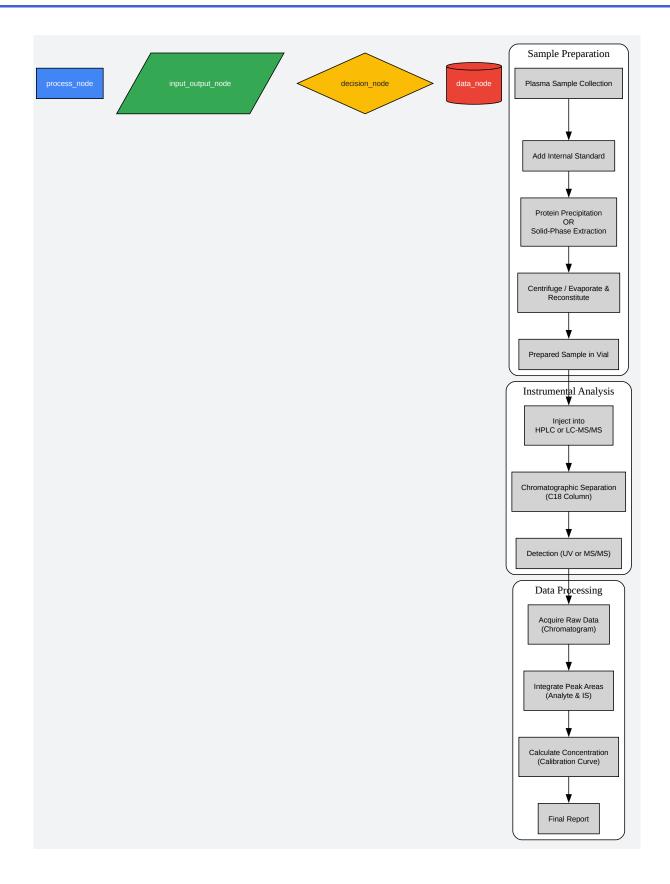
Table 4: Illustrative Validation Data for the Proposed LC-MS/MS Method

Validation Parameter	Result	Acceptance Criteria (FDA/ICH)
Linearity Range	0.5 - 500 ng/mL	Correlation coefficient (r²) ≥ 0.99
LLOQ	0.5 ng/mL	Accuracy: ±20%, Precision: ≤20%
Intra-day Accuracy	96.5% - 104.2%	±15% (±20% at LLOQ)
Inter-day Accuracy	97.1% - 103.8%	±15% (±20% at LLOQ)
Intra-day Precision	≤ 8.5% (RSD)	≤15% (≤20% at LLOQ)
Inter-day Precision	≤ 9.2% (RSD)	≤15% (≤20% at LLOQ)
Recovery	88.9% - 95.1%	Consistent and reproducible
Matrix Effect	IS-normalized factor: 0.95 - 1.04	RSD ≤15%

Visualizations

The following diagrams illustrate the key workflows and principles described in these protocols.

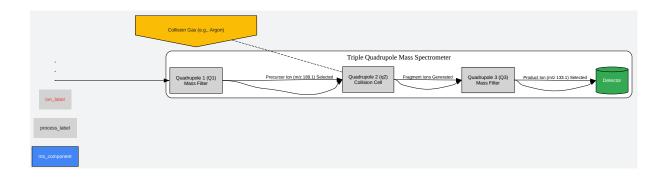




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Caption: General workflow for **4-Ethoxyquinazoline** quantification.





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Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS.

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